![molecular formula C28H29NO2 B15175069 2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one CAS No. 920286-88-0](/img/structure/B15175069.png)
2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one is a chemical compound known for its unique structure and properties. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves several steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of new materials with specific optical and electronic properties .
Mécanisme D'action
The mechanism of action of 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[4-(Hexylamino)[1,1’-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one stands out due to its unique structural features and properties. Similar compounds include other benzopyran derivatives, such as 4H-1-Benzopyran-4-one, 2-[1,1’-biphenyl]-4-yl-6-(hexylamino)- . These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Propriétés
Numéro CAS |
920286-88-0 |
|---|---|
Formule moléculaire |
C28H29NO2 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
2-[5-(hexylamino)-2-phenylphenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C28H29NO2/c1-3-4-5-9-16-29-22-13-14-23(21-10-7-6-8-11-21)24(18-22)28-19-26(30)25-17-20(2)12-15-27(25)31-28/h6-8,10-15,17-19,29H,3-5,9,16H2,1-2H3 |
Clé InChI |
YCKOSPHAJBRIFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


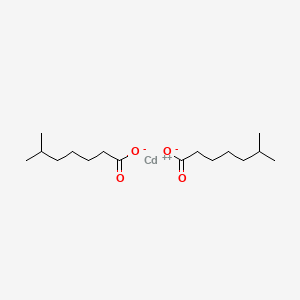
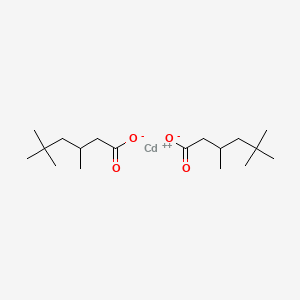
![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)


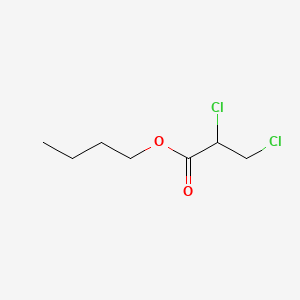

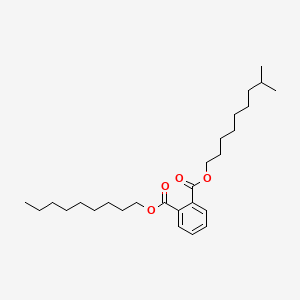
![(4R,7S,12R,17S,31R)-28-[(1R,4R,7S,12R,17S,20R,31R)-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-2,5,8,15,18,21-hexaoxo-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-trien-28-yl]-12,31-dihydroxy-20-[(1S)-1-hydroxyethyl]-17-(2-methylpropyl)-4,7-di(propan-2-yl)-6-oxa-3,9,10,16,19,22,24-heptazapentacyclo[20.10.0.09,14.023,31.025,30]dotriaconta-25(30),26,28-triene-2,5,8,15,18,21-hexone](/img/structure/B15175065.png)
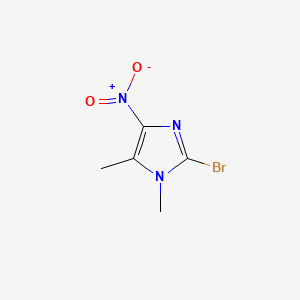

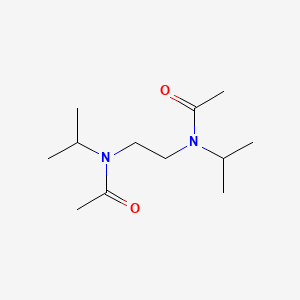
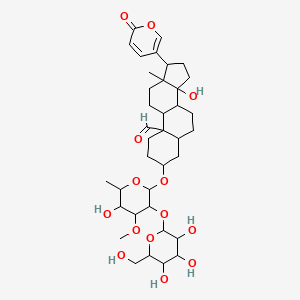
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
